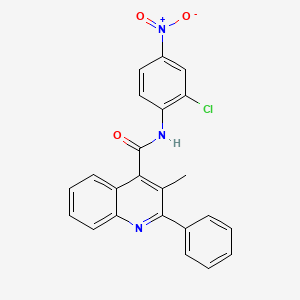
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as CNQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It was first synthesized in the 1980s and has since been widely used in scientific research. CNQX is a potent antagonist of the ionotropic glutamate receptors, which are involved in the transmission of signals between neurons in the brain.
作用机制
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, thereby blocking the transmission of signals between neurons. This results in a decrease in excitatory synaptic transmission and a reduction in neuronal activity. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of ion channels and intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can reduce the release of glutamate and other neurotransmitters from presynaptic terminals. It can also modulate the activity of ion channels and intracellular signaling pathways, leading to changes in synaptic plasticity and neuronal development. In vivo studies have shown that this compound can reduce seizure activity and protect against excitotoxicity in animal models of epilepsy and stroke.
实验室实验的优点和局限性
One of the main advantages of N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is its high potency and selectivity for the AMPA and kainate subtypes of glutamate receptors. This allows for precise and targeted modulation of neuronal activity in vitro and in vivo. Another advantage is its stability and solubility in various solvents, which makes it easy to use in experimental settings. However, one of the limitations of this compound is its potential off-target effects on other ion channels and signaling pathways. This can lead to unwanted side effects and limit its usefulness in certain experimental paradigms.
未来方向
There are many potential future directions for the use of N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound can be used to investigate the mechanisms underlying these diseases and to develop new therapeutic strategies. Another area of interest is the development of new compounds that can selectively target different subtypes of glutamate receptors. This could lead to the development of more precise and effective treatments for neurological disorders. Additionally, the use of this compound in combination with other drugs and therapies could lead to new insights into the complex interactions between different neurotransmitter systems in the brain.
合成方法
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 3-methyl-2-phenylquinoxaline-6-carboxylic acid. The reaction is carried out in the presence of a catalyst and a solvent, such as acetic acid or dimethylformamide. The resulting product is then purified using various techniques, such as recrystallization or chromatography.
科学研究应用
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is widely used in scientific research to study the role of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in a wide range of physiological processes, including learning and memory, synaptic plasticity, and neuronal development. This compound is a potent antagonist of the AMPA and kainate subtypes of glutamate receptors, which are involved in the fast excitatory synaptic transmission in the brain. By blocking these receptors, this compound can be used to investigate the role of glutamate in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3/c1-14-21(23(28)26-20-12-11-16(27(29)30)13-18(20)24)17-9-5-6-10-19(17)25-22(14)15-7-3-2-4-8-15/h2-13H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKHXMLAJQYQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-chlorobenzoyl)-2,6-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B4897087.png)
![1-(4-ethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4897103.png)
![N-cyclopentyl-6-(4-isopropyl-1-piperazinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897110.png)
![ethyl 1-[(4'-nitro-4-biphenylyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4897114.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
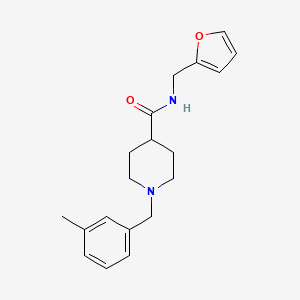
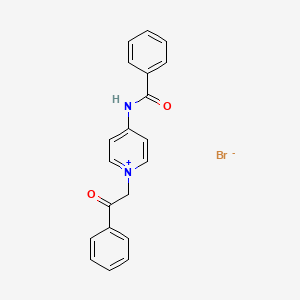
![2-[(2-fluorobenzoyl)amino]-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4897134.png)
![6-(2-methoxyphenyl)-3-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4897141.png)
![7-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4897152.png)
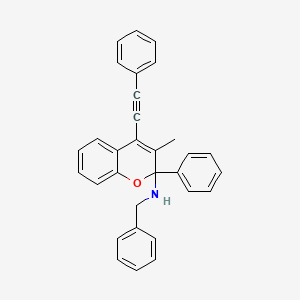
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4897179.png)
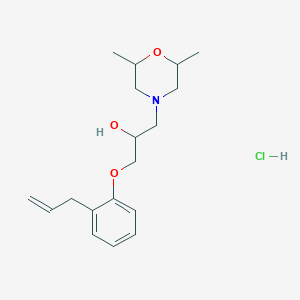
![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)